molecular formula C18H20ClN5O B2918213 1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride CAS No. 1821988-78-6

1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride

Cat. No.: B2918213
CAS No.: 1821988-78-6
M. Wt: 357.84
InChI Key: YBTJULUPCURPGQ-LDXVYITESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride is a complex compound often used in various chemical and biological research fields

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of 1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride typically involves the following steps:

  • Formation of the Pyrrolidine Ring::
    • A starting material such as a suitably protected amino acid undergoes cyclization to form the pyrrolidine ring.

    • Reaction conditions: Often conducted in the presence of bases like triethylamine and solvents like dichloromethane.

  • Introduction of the Benzotriazol Group::
    • Reaction conditions: Utilizes reagents such as benzotriazole and coupling agents like dicyclohexylcarbodiimide (DCC).

  • Addition of the Ethanone Group::
    • The ethanone group is introduced via acylation reactions.

    • Reaction conditions: Often involves acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods:: In industrial settings, the synthesis process is optimized for scale, often using continuous flow reactors to enhance the efficiency and yield. The reaction conditions are fine-tuned to ensure the highest purity and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation::
    • This compound can undergo oxidation reactions, often leading to the formation of carbonyl derivatives.

    • Common reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction::
    • Reduction can result in the formation of amine or alcohol derivatives.

    • Common reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution::
    • The compound can undergo various substitution reactions, particularly nucleophilic and electrophilic substitutions.

    • Common reagents: Halogens, organometallic reagents.

Major Products:: The major products formed from these reactions are highly dependent on the reagents and conditions. For example:

  • Oxidation could yield ketones or aldehydes.

  • Reduction might produce primary or secondary amines.

Scientific Research Applications

1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride is utilized in:

  • Chemistry::
    • Serves as an intermediate in the synthesis of more complex molecules.

    • Used in studying reaction mechanisms due to its reactive sites.

  • Biology::
    • Employed in the development of enzyme inhibitors.

    • Functions as a ligand in the study of protein-ligand interactions.

  • Medicine::
    • Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

  • Industry::
    • Used in the development of advanced materials due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways:: The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The benzotriazol group is known for its strong binding affinity, making it an effective inhibitor in various biochemical pathways. The mechanism often involves binding to the active site of enzymes, thus blocking substrate access and inhibiting enzymatic activity.

Comparison with Similar Compounds

Comparison and Uniqueness:: Compared to similar compounds like 1-phenyl-2-pyrrolidin-1-ylethanone, 1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride stands out due to its benzotriazol group, which imparts unique binding characteristics and reactivity. This compound's stereochemistry also adds to its specificity in reactions.

List of Similar Compounds::
  • 1-Phenyl-2-pyrrolidin-1-ylethanone.

  • 1-Benzyl-2-pyrrolidin-1-ylethanone.

  • 1-(4-Phenylpiperidin-1-yl)-2-(benzotriazol-1-yl)ethanone.

Hope this deep dive quenches your curiosity! Do you want to dive deeper into any specific section?

Properties

IUPAC Name

1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O.ClH/c19-15-11-22(10-14(15)13-6-2-1-3-7-13)18(24)12-23-17-9-5-4-8-16(17)20-21-23;/h1-9,14-15H,10-12,19H2;1H/t14-,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTJULUPCURPGQ-LDXVYITESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)CN2C3=CC=CC=C3N=N2)N)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.